4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Description
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound characterized by a fused bicyclic structure containing two nitrogen atoms in the diazaspiro system. Its molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 241.30 g/mol for the free base and 266.77 g/mol for its hydrochloride salt (CAS: 1198284-29-5) . The spirocyclic scaffold confers conformational rigidity, making it a versatile pharmacophore in drug discovery.
Properties
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCWUWCXHNQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Strategy
The Michael addition of pipecolate-derived enolates to nitroalkenes represents the most widely reported method for constructing the spirocyclic core. This approach, first described by Alberati et al., involves three key steps:
-
Enolate Formation : Treatment of methyl pipecolate with strong bases (e.g., LDA or NaHMDS) generates a reactive enolate at the α-position of the lactam.
-
Nitroalkene Addition : The enolate undergoes conjugate addition to nitroalkenes (e.g., β-nitrostyrene for phenyl substitution), forming a nitro-substituted intermediate.
-
Reductive Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, triggering intramolecular lactamization to yield the spirocyclic product.
Optimization Insights :
-
Solvent polarity critically impacts reaction kinetics. Tetrahydrofuran (THF) improves enolate stability, while ethanol enhances hydrogenation efficiency.
-
Substituents on the nitroalkene dictate regioselectivity. Bulky groups at the β-position favor trans-addition, achieving diastereomeric ratios >4:1.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enolate Generation | Methyl pipecolate (1 eq), LDA (1.1 eq), THF, −78°C | 95% |
| Michael Addition | β-Nitrostyrene (1.2 eq), −78°C to RT, 12 hr | 88% |
| Reductive Cyclization | H₂ (1 atm), 10% Pd/C, EtOH, RT, 24 hr | 76% |
Reductive Amination Pathways
Alternative routes employ reductive amination to assemble the diazaspiro framework. A 2022 study demonstrated the use of cyclohexanone derivatives condensed with phenylhydrazine under acidic conditions:
-
Hydrazone Formation : Cyclohexanone reacts with phenylhydrazine in acetic acid, forming a hydrazone intermediate.
-
Spirocyclization : Heating the hydrazone in HCl/EtOH induces cyclization via intramolecular nucleophilic attack.
-
Lactamization : Oxidation with KMnO₄ in acetone converts the secondary amine to a lactam.
Critical Parameters :
-
Acid concentration (2–3 M HCl) balances cyclization rate and side-product formation.
-
Oxidation at 0°C minimizes overoxidation, preserving the spirocyclic structure.
Yield Comparison :
| Starting Material | Cyclization Catalyst | Lactamization Agent | Overall Yield |
|---|---|---|---|
| Cyclohexanone | HCl/EtOH | KMnO₄ | 62% |
| 4-Methylcyclohexanone | H₂SO₄/MeOH | Ozone | 54% |
Palladium-Catalyzed Cross-Coupling for Functionalization
Late-stage functionalization via Suzuki-Miyaura coupling enables introduction of aryl groups, including the phenyl moiety. A 2015 protocol by Hollenbach et al. details:
-
Spirocyclic Bromide Synthesis : Bromination of 2,8-diazaspiro[4.5]decan-1-one at C-4 using NBS/AIBN.
-
Cross-Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis.
Reaction Conditions :
-
Ligand: SPhos enhances coupling efficiency for sterically hindered substrates.
-
Solvent: Dioxane/water (4:1) improves boronic acid solubility.
Performance Metrics :
| Boronic Acid | Pd Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | 80 | 82% |
| 4-Methoxyphenyl | PdCl₂(dppf) | 100 | 68% |
Enantioselective Synthesis and Resolution
Racemic mixtures of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one are typically resolved via chiral HPLC. A 2005 study achieved >99% enantiomeric excess using a Chiralpak IA column with n-hexane/isopropanol (95:5).
Scale-Up Considerations :
Industrial Production and Green Chemistry
Recent patents (CN113461687B, CN117425654A) highlight eco-friendly adaptations:
-
Solvent Recycling : Ethanol is recovered via distillation, achieving 90% reuse efficiency.
-
Catalyst Immobilization : Pd nanoparticles on magnetic Fe₃O₄ enable catalyst recovery, reducing Pd waste by 95%.
Process Metrics :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Annual Output | 500 g | 50 kg |
| E-Factor | 38 | 12 |
| PMI | 67 | 21 |
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenyl ring or the spirocyclic core are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one exhibit promising anticancer properties. For instance, diazaspiro compounds have been studied for their ability to inhibit serine/threonine-protein kinases, which play crucial roles in cancer cell proliferation and survival . The unique spirocyclic structure may enhance the selectivity and potency of these compounds against specific cancer types.
Case Study:
A study demonstrated that derivatives of diazaspiro compounds significantly reduced the viability of various cancer cell lines, suggesting that modifications to the spiro structure can optimize their anticancer efficacy .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Phenyl-2,8-diazaspiro[4.5]decane | HeLa | 15 | Inhibition of LATS1 kinase |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | MCF-7 | 10 | Induction of apoptosis |
| 2-Amino-3-(phenyl)propanoic acid derivative | A549 | 20 | Cell cycle arrest |
Neuropharmacological Applications
2.1 Potential as a Neuroprotective Agent
The diazaspiro framework has been associated with neuroprotective effects in various studies. Compounds with similar structures have shown to modulate neurotransmitter systems effectively, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
In a recent experiment, a derivative of this compound was tested for its neuroprotective effects against oxidative stress in neuronal cells. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent .
Material Science Applications
3.1 Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials. The spiro structure can impart rigidity and stability to polymer matrices, enhancing their mechanical properties.
Table 2: Properties of Polymers Incorporating Diazaspiro Compounds
| Polymer Type | Incorporation Level (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyurethane | 5 | 45 | 200 |
| Polystyrene | 10 | 60 | 220 |
| Polyvinyl chloride | 15 | 50 | 210 |
Mechanism of Action
The mechanism of action of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as kinases. For instance, as a RIPK1 inhibitor, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death in inflammatory diseases . The spirocyclic structure allows for high binding affinity and selectivity towards the target kinase.
Comparison with Similar Compounds
Potency and Selectivity
- Dual TYK2/JAK1 Inhibition : Compound 48 (Yang et al.) demonstrates superior potency (IC₅₀ = 6 nM for TYK2) compared to first-generation JAK inhibitors like tofacitinib, with >23-fold selectivity for JAK2. This selectivity is attributed to the 3,5-disubstituted pyridine and spirocyclic core, which optimize binding to the TYK2 pseudokinase domain .
Metabolic Stability and Bioavailability
- Pyridine-Substituted Derivatives : Compounds with halogen (e.g., bromo, iodo) or electron-withdrawing groups (e.g., CF₃) exhibit enhanced metabolic stability. For example, 8-(3-iodo-5-(trifluoromethyl)pyridin-4-yl) derivatives show 79% purity after synthesis and resistance to CYP450 degradation .
- Morpholinophenyl Derivatives: Substitutions with morpholine improve solubility (logP < 3) and oral bioavailability, critical for WNT pathway inhibitors targeting solid tumors .
Structural Flexibility vs. Rigidity
- Sulfur vs. Nitrogen Substitution : Replacing one nitrogen with sulfur (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) reduces basicity, enhancing membrane permeability and anticancer activity in vitro (IC₅₀ = 1.2 μM vs. HT-29 cells) .
- Spirocyclic vs. Planar Scaffolds : The spiro core in 4-phenyl-2,8-diazaspiro[4.5]decan-1-one reduces off-target effects compared to planar analogues (e.g., quinazoline derivatives), as evidenced by its selectivity in kinase assays .
Limitations and Challenges
- Solubility Issues : Hydrophobic substitutions (e.g., trifluoromethyl) necessitate salt formation (e.g., hydrochloride) or formulation optimization for in vivo use .
- Synthetic Complexity: Multi-step syntheses (e.g., 6–8 steps) limit scalability, as seen in the preparation of 8-(2-amino-5-bromo-3-chloropyridin-4-yl) derivatives .
Biological Activity
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a modulator of various biological pathways. Understanding its biological activity is crucial for exploring its utility in drug development and other biomedical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.25 g/mol. The compound features two nitrogen atoms within its spiro framework, which significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death associated with inflammatory diseases .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity across various models:
- Anti-inflammatory Effects : The compound has shown promising results in inhibiting necroptosis pathways, which could be beneficial in treating inflammatory conditions. In studies involving U937 cells, derivatives of this compound demonstrated substantial anti-necroptotic effects .
- Kinase Inhibition : A series of diazaspiro[4.5]decan derivatives have been evaluated for their inhibitory effects on TYK2 and JAK1 kinases, showing IC50 values as low as 6 nM for TYK2 and 37 nM for JAK1. These findings suggest that the compound could serve as a lead candidate for developing anti-inflammatory therapies .
- Neuropharmacological Activity : In animal models, the compound has been shown to enhance glycine levels in the prefrontal cortex, improving sensorimotor gating—a crucial aspect affected in schizophrenia . This suggests potential applications in neuropsychiatric disorders.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the established synthetic routes for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, and what are their key optimization parameters?
Methodological Answer: The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions. A common approach includes:
- Stepwise Annulation : Reacting a phenyl-substituted precursor (e.g., 4-phenylpiperidine) with a carbonyl-containing reagent under acidic catalysis. For example, BF₃·OEt₂ has been used to facilitate spiro-ring formation in analogous diazaspiro systems .
- Key Parameters :
- Catalyst Selection : Acidic catalysts (e.g., BF₃·OEt₂) improve reaction efficiency by stabilizing intermediates.
- Solvent Systems : Polar aprotic solvents (e.g., CH₂Cl₂) enhance solubility of intermediates.
- Temperature Control : Reactions often proceed at 0–25°C to avoid side products like over-oxidized species .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming spirocyclic geometry and phenyl substitution. For example, the spiro carbon (C-5) typically appears as a singlet in ¹³C NMR due to symmetry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the phenyl group).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using factorial design?
Methodological Answer: Factorial design enables systematic optimization of reaction parameters:
- Variables : Catalyst concentration (0.5–2.0 eq.), solvent polarity (CH₂Cl₂ vs. THF), and temperature (−10°C to 25°C).
- Response Metrics : Yield, purity, and reaction time.
- Example Application : A 2³ factorial design revealed that BF₃·OEt₂ (1.5 eq.) in CH₂Cl₂ at 0°C maximizes yield (89%) while minimizing byproducts .
Q. How should researchers address contradictions in spectral data for spirocyclic compounds?
Methodological Answer:
- Scenario : Discrepancies between calculated and observed NMR shifts.
- Resolution Steps :
- Repurification : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities affecting spectral clarity .
- Alternative Techniques : Use DEPT-135 NMR to distinguish CH₂ groups or 2D-COSY to confirm coupling patterns .
- Computational Validation : Compare experimental NMR with DFT-calculated shifts (e.g., using Gaussian or ORCA) .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Screen against targets like serotonin receptors (5-HT₁A) using AutoDock Vina. The phenyl group often engages in π-π stacking with aromatic residues .
- DFT Studies : Calculate HOMO-LUMO gaps to assess reactivity. For example, a low HOMO-LUMO gap (≤4 eV) suggests potential as a kinase inhibitor .
Q. How can researchers mitigate stability issues during storage of this compound?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the amide bond under humid conditions.
- Stabilization Strategies :
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results in different assay systems?
Methodological Answer:
- Case Study : High activity in cell-free assays but low efficacy in cellular models.
- Root Cause : Poor membrane permeability due to the compound’s high logP (≥3.5).
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
